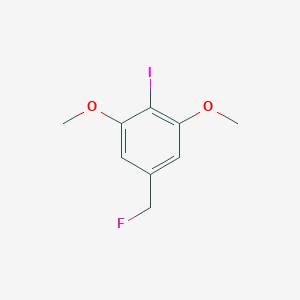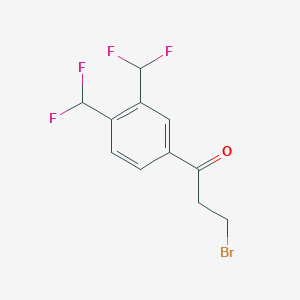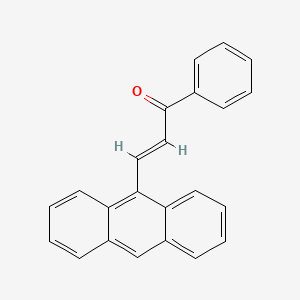
1,3-Dimethoxy-2-iodo-5-(fluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethoxy-2-iodo-5-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10FIO2 and a molecular weight of 296.08 g/mol . This compound is characterized by the presence of iodine, fluorine, and methoxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-2-iodo-5-(fluoromethyl)benzene typically involves the iodination of 1,3-dimethoxy-5-(fluoromethyl)benzene. This can be achieved through electrophilic aromatic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethoxy-2-iodo-5-(fluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The fluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of 1,3-dimethoxy-2-azido-5-(fluoromethyl)benzene or 1,3-dimethoxy-2-thio-5-(fluoromethyl)benzene.
Oxidation: Formation of 1,3-dimethoxy-2-iodo-5-(formyl)benzene or 1,3-dimethoxy-2-iodo-5-(carboxyl)benzene.
Reduction: Formation of 1,3-dimethoxy-2-iodo-5-methylbenzene.
Aplicaciones Científicas De Investigación
1,3-Dimethoxy-2-iodo-5-(fluoromethyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Dimethoxy-2-iodo-5-(fluoromethyl)benzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The iodine atom acts as an electrophile, facilitating substitution reactions with nucleophiles.
Oxidation and Reduction: The methoxy and fluoromethyl groups undergo oxidation and reduction reactions, respectively, altering the compound’s chemical properties and reactivity.
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects.
Comparación Con Compuestos Similares
1,3-Dimethoxy-2-iodo-5-(fluoromethyl)benzene can be compared with other similar compounds, such as:
1,3-Dimethoxy-2-iodobenzene: Lacks the fluoromethyl group, resulting in different reactivity and applications.
1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene: Positional isomer with similar properties but different reactivity due to the position of the iodine and fluoromethyl groups.
1,3-Dimethoxy-2-fluorobenzene: Lacks the iodine atom, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its combination of iodine, fluorine, and methoxy groups, which confer distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C9H10FIO2 |
|---|---|
Peso molecular |
296.08 g/mol |
Nombre IUPAC |
5-(fluoromethyl)-2-iodo-1,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO2/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4H,5H2,1-2H3 |
Clave InChI |
QQJQPXHKTPLCGH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1I)OC)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((2S,4R,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14058364.png)
![(7aR)-7a-methyl-1-[1-(3-methyl-3-trimethylsilyloxybutoxy)ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B14058368.png)



![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid](/img/structure/B14058393.png)






![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B14058461.png)

